2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Overview
Description
“2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid” is a chemical compound that has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . It is also a useful research chemical .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another study reported the synthesis of a related compound, ®-2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide .Scientific Research Applications
Application 1: Organic Light-Emitting Devices
- Summary of Application: The compound is used in the design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue OLEDs . These OLEDs are used in flat-panel displays and lighting industry.
- Methods of Application: The compound is used to construct blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 .
- Results or Outcomes: The pyrenyl dihydrobenzodioxin phenanthroimidazole-based non-doped OLED exhibits blue emission (450 nm) with CIE (0.15, 0.14), a luminance of 53 890 cd m 2, power efficiency of 5.86 lm W 1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A 1 .
Application 2: Enzyme Inhibitory Potential
- Summary of Application: The compound is used in the synthesis of new sulfonamides having benzodioxane and acetamide moieties, which have enzyme inhibitory potential .
- Methods of Application: The synthesis starts by the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na 2 CO 3 .
- Results or Outcomes: Most of the synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against Acetylcholinesterase (AChE) . The in silico molecular docking results were also consistent with in vitro enzyme inhibition data .
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFMXMRSFIHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271335 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid | |
CAS RN |
18505-92-5 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18505-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18505-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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